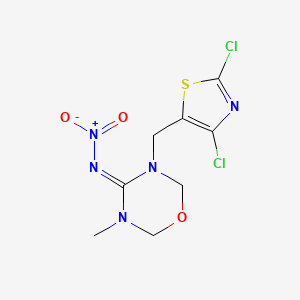

4-Chloro-thiamethoxam

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2N5O3S |

|---|---|

Molecular Weight |

326.16 g/mol |

IUPAC Name |

(NZ)-N-[3-[(2,4-dichloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C8H9Cl2N5O3S/c1-13-3-18-4-14(8(13)12-15(16)17)2-5-6(9)11-7(10)19-5/h2-4H2,1H3/b12-8- |

InChI Key |

NHWGCIRDWDHBLQ-WQLSENKSSA-N |

Isomeric SMILES |

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and properties of 4-Chloro-thiamethoxam

An In-depth Technical Guide to the Molecular Structure and Properties of Thiamethoxam

Foreword

The landscape of crop protection is in a constant state of evolution, driven by the dual needs of ensuring global food security and safeguarding environmental health. Within this dynamic field, the neonicotinoid class of insecticides has been both a cornerstone of modern agriculture and a subject of intense scientific scrutiny. This guide is dedicated to a comprehensive examination of a prominent second-generation neonicotinoid, thiamethoxam. Often referred to by its structural feature—a chlorinated thiazole ring—our focus is to provide a deep, technically-grounded understanding of this molecule. This document moves beyond a simple recitation of facts, aiming instead to elucidate the causal relationships between thiamethoxam's molecular structure and its biological and environmental interactions. It is designed for the discerning researcher, the inquisitive scientist, and the drug development professional who requires a nuanced and authoritative resource.

Molecular Identity and Physicochemical Characteristics

Thiamethoxam is a synthetic insecticide belonging to the neonicotinoid family. Its structure is characterized by a chlorothiazolyl moiety linked to a tetrahydro-1,3,5-oxadiazine ring with a nitroimino group. This specific arrangement of atoms dictates its physical and chemical behavior, which in turn governs its efficacy as a systemic insecticide and its environmental footprint.

The IUPAC name for thiamethoxam is {3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene}nitramide.[1] It is crucial to note that while the molecule contains a chlorine atom, the term "4-Chloro-thiamethoxam" is not standard nomenclature. This guide focuses on the well-documented thiamethoxam molecule (CAS No. 153719-23-4).[1][2]

Table 1: Physicochemical Properties of Thiamethoxam

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN₅O₃S | [1][2][3] |

| Molar Mass | 291.71 g·mol⁻¹ | [1][4] |

| Appearance | Crystalline powder | [3] |

| Melting Point | 139.1 °C (282.4 °F) | [1] |

| Water Solubility | 4.1 g/L | [1] |

| Density | 1.57 g/cm³ | [1] |

| Octanol-Water Partition Coefficient (log P) | -0.13 | [1] |

These properties, particularly its relatively high water solubility and low log P value, are fundamental to its systemic action in plants. Following application, it is readily absorbed by roots or leaves and transported throughout the plant's vascular system, offering protection against a wide array of insect pests.[1]

Core Mechanism of Action: Targeting the Insect Nervous System

The insecticidal activity of thiamethoxam is rooted in its highly specific interaction with the insect central nervous system (CNS).[5] It functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission.[3][5][6][7]

The toxicological cascade can be summarized as follows:

-

Binding to nAChRs: Thiamethoxam binds to the nAChR protein complex in the postsynaptic membrane of insect neurons.[4][8] This binding is essentially irreversible because the acetylcholinesterase enzyme, which normally breaks down the natural neurotransmitter acetylcholine, cannot hydrolyze thiamethoxam.[5]

-

Receptor Overstimulation: The persistent binding locks the ion channel in an open state, leading to an uncontrolled influx of cations.[5]

-

Nervous System Disruption: This constant stimulation leads to a state of hyperexcitation, disrupting the normal flow of nerve impulses.

-

Paralysis and Death: The overstimulation ultimately results in the paralysis and death of the insect.[1][5][8][9]

The selective toxicity of thiamethoxam towards insects, as opposed to mammals, is attributed to a higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1][5] Furthermore, the uncharged nature of the thiamethoxam molecule allows it to more readily penetrate the insect blood-brain barrier, whereas it is largely excluded by the mammalian blood-brain barrier.[5]

Caption: Thiamethoxam's neurotoxic mechanism of action at the insect synapse.

Metabolic Pathways and Pharmacokinetics

Once absorbed, thiamethoxam undergoes metabolic transformation in plants, insects, and mammals. A primary metabolic pathway is the conversion to its metabolite, clothianidin (also known as CGA322704).[6] This process is significant because clothianidin is also a potent neonicotinoid insecticide, contributing to the overall and prolonged insecticidal effect.[6] The main metabolic processes involve hydrolysis of the oxadiazine ring and N-demethylation.[4][6]

In mammals, thiamethoxam is rapidly absorbed and metabolized.[5] Studies in rats show that it is extensively distributed and then quickly eliminated, primarily through urine (approximately 84-95% of the dose within 24 hours).[5] The half-life in rat tissues is short, ranging from 2 to 6 hours.[5]

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol provides a framework for investigating the metabolic conversion of thiamethoxam to clothianidin.

-

Preparation of Microsomes:

-

Homogenize fresh liver tissue (e.g., from rat, mouse, or human donor) in a cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl).

-

Perform differential centrifugation: first at ~10,000 x g for 20 min at 4°C to pellet cell debris, then centrifuge the supernatant at ~100,000 x g for 60 min at 4°C to pellet the microsomal fraction.

-

Wash the microsomal pellet by resuspension in buffer and recentrifugation. Finally, resuspend the pellet in a known volume of storage buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Metabolic Incubation:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain: microsomal protein (e.g., 0.5 mg/mL), phosphate buffer, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and thiamethoxam (at a specified concentration).

-

Initiate the metabolic reaction by transferring the tubes to a shaking water bath set at 37°C.

-

-

Sample Quenching and Extraction:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the protein.

-

Vortex the tubes and centrifuge at high speed to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a portion of the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Use a suitable C18 column for chromatographic separation of thiamethoxam and its metabolite, clothianidin.

-

Employ mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific quantification of both the parent compound and the metabolite.

-

This self-validating system allows for the determination of metabolic rates and the identification of key metabolites, providing crucial data for toxicokinetic modeling and risk assessment.

Caption: Primary metabolic pathways of thiamethoxam.

Environmental Profile and Ecotoxicological Considerations

The environmental fate of thiamethoxam is a subject of significant importance. Due to its systemic nature and application methods (e.g., seed treatment, soil drench), it can persist in soil and be taken up by subsequent crops.[6][10] Its half-life in soil can be lengthy, with reported values ranging from 45 to over 100 days under certain conditions.[6]

The ecotoxicological profile of thiamethoxam reveals varied sensitivity among different organisms. While it is reported to be non-toxic to fish and daphnia at typical environmental concentrations, it is highly toxic to certain non-target insects, most notably bees.[1] Sublethal doses have been shown to impair foraging behavior in honeybees.[1]

Table 2: Ecotoxicity Profile of Thiamethoxam

| Organism Group | Toxicity Level | Key Findings | Source |

| Birds | Mildly Toxic | Effects observed at higher doses. | [1] |

| Fish & Aquatic Invertebrates (Daphnia) | Non-toxic | Low toxicity at environmentally relevant concentrations. | [1] |

| Aquatic Insects (Midges) | Highly Toxic | Sensitive to low concentrations in water. | [1] |

| Bees | Acutely Toxic | High toxicity via both contact and oral exposure. | [1] |

| Earthworms & Algae | Non-toxic / Insensitive | Low impact on these soil and aquatic organisms. | [10] |

Analytical Workflow for Residue Detection

The quantification of thiamethoxam residues in environmental and food matrices is essential for regulatory monitoring and research. The standard methodology involves chromatographic separation coupled with highly sensitive detection.

Workflow: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

-

Sample Homogenization & Extraction: The sample (e.g., soil, water, plant tissue) is first homogenized. Thiamethoxam is then extracted into an organic solvent, often using an accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

-

Cleanup by Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18 or a specific polymer) to remove interfering matrix components. The analyte is retained on the sorbent while impurities are washed away. Thiamethoxam is then eluted with a small volume of a strong solvent.

-

Concentration & Reconstitution: The eluate is evaporated to near dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Quantification: The prepared sample is injected into the LC-MS/MS system. A reverse-phase column separates thiamethoxam from other components. The mass spectrometer, operating in MRM mode, provides highly selective and sensitive detection, allowing for accurate quantification at trace levels.

Caption: Standard analytical workflow for thiamethoxam residue analysis.

Mammalian Safety Profile

In mammals, thiamethoxam is classified as moderately hazardous.[1] Toxicological studies indicate that at high doses, the primary target organs are the liver and kidneys.[7][10] Repeated high-dose exposure in animal studies has been linked to the development of liver tumors in mice.[5][10] Clinical signs of acute, high-level intoxication in mammals can include hypersalivation, diarrhea, muscular weakness, and ataxia.[4][10] However, the compound exhibits very low dermal absorption in both rats and humans, and it is not considered a skin or eye irritant.[6]

Conclusion

Thiamethoxam is a potent, systemic insecticide whose efficacy is directly linked to its unique molecular structure and resulting physicochemical properties. Its mode of action as an irreversible agonist of insect nAChRs provides a clear example of targeted neurotoxicity. While highly effective for crop protection, its environmental persistence and high toxicity to non-target pollinators necessitate careful stewardship and risk management. The continued study of its metabolic pathways, environmental fate, and sublethal effects is essential for a holistic understanding of its role in integrated pest management and for guiding the development of next-generation insecticides with improved safety profiles.

References

-

AERU, University of Hertfordshire. (n.d.). Thiamethoxam (Ref: CGA 293343). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamethoxam. Retrieved from [Link]

-

Exploring Chemistry. (2024, May 7). Exploring Thiamethoxam: Uses, Mode of Action, and Environmental Considerations. Retrieved from [Link]

-

International Scientific Organization. (n.d.). An Overview of Thiamethoxam Toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiamethoxam. PubChem. Retrieved from [Link]

- Qamar, M. F., et al. (2023). Thiamethoxam Toxicity: A Review in One-Health Perspective. Kafkas Universitesi Veteriner Fakultesi Dergisi. DOI: 10.9775/kvfd.2023.30161.

-

ResearchGate. (2023, September 14). Thiamethoxam Toxicity: A Review in One-Health Perspective. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Thiamethoxam Human Health Risk Assessment. Retrieved from [Link]

-

BR Agrotech Limited. (n.d.). MATERIAL SAFETY DATA SHEET THIAMETHOXAM 25% WG. Retrieved from [Link]

Sources

- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 2. 153719-23-4 CAS MSDS (Thiamethoxam) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Thiamethoxam (Ref: CGA 293343) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iscientific.org [iscientific.org]

- 7. deq.mt.gov [deq.mt.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. guidechem.com [guidechem.com]

- 10. vetdergikafkas.org [vetdergikafkas.org]

The Environmental Fate of Thiamethoxam in Soil Matrices: An In-depth Technical Guide

Introduction: Understanding the Soil Journey of a Key Neonicotinoid

Thiamethoxam, a second-generation neonicotinoid insecticide, is widely utilized in agriculture for its systemic properties and broad-spectrum efficacy against a variety of insect pests.[1] Its application, whether through foliar spray, soil drenching, or seed treatment, inevitably leads to its introduction into the soil environment.[2] The subsequent behavior and ultimate fate of thiamethoxam in soil matrices are of paramount importance for assessing its environmental risk, particularly concerning potential impacts on non-target organisms and water resources. This technical guide provides researchers, scientists, and environmental professionals with a comprehensive overview of the environmental fate of thiamethoxam in soil, grounded in established scientific principles and regulatory testing methodologies. We will delve into the critical processes of degradation, sorption and mobility, and the analytical methodologies required to quantify these phenomena, offering not just protocols but the scientific rationale that underpins them.

Physicochemical Properties: The Blueprint for Environmental Behavior

The environmental fate of any chemical is fundamentally governed by its intrinsic physicochemical properties. For thiamethoxam, these properties dictate its partitioning between soil, water, and air, and its susceptibility to various transformation processes.

| Property | Value | Implication for Environmental Fate | Source |

| Chemical Name | 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine | - | [3] |

| Molecular Formula | C₈H₁₀ClN₅O₃S | - | [3] |

| Molar Mass | 291.71 g/mol | - | [4] |

| Water Solubility | 4100 mg/L (at 20-25°C) | High water solubility suggests a high potential for mobility in soil pore water and leaching. | [3][4] |

| Vapor Pressure | 6.6 x 10⁻⁹ Pa (at 25°C) | Extremely low vapor pressure indicates that volatilization from soil surfaces is not a significant dissipation pathway. | [3] |

| Log P (octanol-water partition coefficient) | -0.13 | The negative Log P value signifies that thiamethoxam is hydrophilic, preferring to partition into water rather than organic phases. This contributes to its low potential for bioaccumulation. | [4] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 33.1 - 176.7 mL/g | The low Koc values indicate weak adsorption to soil organic matter, further supporting its high mobility and potential for leaching. | [4] |

These properties collectively paint a picture of a highly water-soluble and mobile compound with a low tendency to volatilize or bioaccumulate. The primary determinants of its persistence and transport in soil are, therefore, its degradation rate and its interaction with soil colloids.

Degradation in Soil: Transformation and Persistence

The persistence of thiamethoxam in soil is a critical factor in its environmental risk profile. Degradation is the primary mechanism by which its concentration in the soil diminishes over time. The rate of degradation is typically expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Aerobic Soil Metabolism

In most agricultural soils, aerobic conditions prevail, and microbial activity is the principal driver of thiamethoxam degradation.[2] The DT₅₀ of thiamethoxam in soil can vary significantly, from a few days to several months, depending on soil type, moisture, temperature, and microbial biomass.[5]

| Soil Type | DT₅₀ (days) | Conditions | Source |

| Sandy Loam | 16.9 | Field capacity moisture | [6] |

| Silty Clay Loam | 15.0 | Field study | [5] |

| Loam | 20.1 | Field study | [5] |

| Various European Soils (Field) | 7.1 - 92.3 (geometric mean = 31.2) | Field conditions | [7] |

| Laboratory Studies (OECD 307) | 75.4 (geometric mean) | Controlled laboratory conditions | [8] |

It is a well-documented phenomenon that degradation rates observed in laboratory studies are often slower than those in the field.[7] This discrepancy is largely attributed to the disruption of the natural soil structure and microbial communities during sample preparation for laboratory tests, as well as the more variable environmental conditions (e.g., temperature, moisture) in the field that can accelerate degradation.[7]

Major Degradation Pathway and Metabolites

The degradation of thiamethoxam in soil proceeds through several pathways, with the formation of clothianidin (CGA322704) being a key transformation.[7] Clothianidin is itself a neonicotinoid insecticide and is often a major metabolite of concern.[7] Other identified degradation pathways include nitro reduction on the nitroimino group, cleavage of the oxadiazine ring, and dechlorination.[9]

The formation of clothianidin is a critical consideration in the overall environmental risk assessment of thiamethoxam, as the toxicity of the metabolite must also be taken into account.[10]

Sorption and Mobility in Soil

The mobility of thiamethoxam in soil, and thus its potential to leach into groundwater, is governed by its sorption to soil particles. The sorption process is a complex interplay between the physicochemical properties of the pesticide and the soil.

Sorption Mechanisms and Influencing Factors

Due to its high water solubility and low Log P value, thiamethoxam exhibits weak sorption to soil, a process often described by the soil organic carbon-water partitioning coefficient (Koc).[4] The primary factors influencing the sorption of thiamethoxam are:

-

Soil Organic Matter (SOM): While thiamethoxam has a low affinity for organic matter, SOM is still a significant sorbent in many soils.

-

Clay Content and Type: Clay minerals, with their charged surfaces, can contribute to the adsorption of thiamethoxam, although this interaction is generally weaker than for more hydrophobic compounds.

Leaching Potential

The combination of high water solubility and weak sorption gives thiamethoxam a high potential for leaching.[6] Laboratory column leaching studies have demonstrated that a significant percentage of applied thiamethoxam can be recovered in the leachate, particularly under conditions simulating heavy rainfall.[6] This high mobility underscores the importance of considering hydrogeological settings when assessing the risk of groundwater contamination.

Experimental Protocols for Environmental Fate Assessment

Standardized laboratory and field studies are essential for generating reliable data on the environmental fate of pesticides for regulatory purposes. The following sections outline the core principles and methodologies for key studies.

Aerobic Soil Metabolism Study (OECD 307 / OCSPP 835.4100)

Objective: To determine the rate and pathway of aerobic degradation of thiamethoxam in soil.

Principle: Radiolabeled (¹⁴C) thiamethoxam is applied to fresh soil samples, which are then incubated under controlled aerobic conditions (temperature, moisture) in the dark for up to 120 days.[8][11] At various time points, replicate soil samples are extracted and analyzed to quantify the parent compound and its degradation products. Volatilized ¹⁴CO₂ is trapped to assess mineralization.

Step-by-Step Methodology:

-

Soil Selection and Preparation: Select a representative agricultural soil (e.g., sandy loam) with known physicochemical properties.[10] The soil should be freshly collected and sieved (<2 mm).

-

Test Substance Application: Prepare a solution of ¹⁴C-labeled thiamethoxam and apply it evenly to the soil samples at a concentration relevant to the maximum field application rate.

-

Incubation: Place the treated soil samples in incubation vessels within a temperature-controlled chamber (typically 20°C).[8] Maintain soil moisture at 40-60% of its maximum water holding capacity. A continuous flow of humidified air is passed through the vessels to maintain aerobic conditions.

-

Volatile Trapping: The effluent air from the incubation vessels is passed through traps (e.g., ethanolamine or sodium hydroxide solutions) to capture any evolved ¹⁴CO₂.

-

Sampling and Extraction: At predetermined intervals, remove duplicate incubation vessels. Extract the soil samples with a suitable solvent or series of solvents (e.g., acetonitrile/water mixtures).

-

Analysis: Analyze the soil extracts and volatile traps using Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity. Use High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify thiamethoxam and its metabolites. Mass Spectrometry (MS) is used for metabolite identification.

-

Data Analysis: Calculate the DT₅₀ and DT₉₀ values for thiamethoxam and major metabolites by fitting the concentration data to appropriate kinetic models (e.g., first-order kinetics). Propose a degradation pathway based on the identified metabolites.

Soil Sorption/Desorption Study (OECD 106 / OCSPP 835.1220)

Objective: To determine the adsorption and desorption coefficients of thiamethoxam in various soils.

Principle: The batch equilibrium method is used, where a known concentration of thiamethoxam in a solution (typically 0.01 M CaCl₂) is equilibrated with a known mass of soil.[12] After equilibration, the phases are separated by centrifugation, and the concentration of thiamethoxam remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.

Step-by-Step Methodology:

-

Soil Selection: Use a minimum of four different soil types with varying organic carbon content, clay content, and pH.

-

Preliminary Tests: Conduct preliminary experiments to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to confirm the stability of thiamethoxam during the experiment.

-

Adsorption Phase:

-

Add a known mass of each soil to a series of centrifuge tubes.

-

Add a known volume of thiamethoxam solution (in 0.01 M CaCl₂) at several concentrations to the tubes.

-

Shake the tubes at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

-

Centrifuge the tubes to separate the soil and the supernatant.

-

Analyze the supernatant for the concentration of thiamethoxam.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant and replace it with a fresh pesticide-free 0.01 M CaCl₂ solution.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for the concentration of desorbed thiamethoxam.

-

-

Data Analysis:

-

Calculate the amount of thiamethoxam adsorbed to the soil for each concentration.

-

Plot the adsorbed concentration versus the equilibrium solution concentration to generate a sorption isotherm.

-

Determine the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc) from the isotherm data.

-

Soil Column Leaching Study (OCSPP 835.1240)

Objective: To assess the mobility and leaching potential of thiamethoxam and its degradation products through a soil column.

Principle: Thiamethoxam (often as "aged residues" from a degradation study) is applied to the top of a column packed with soil.[13] The column is then irrigated with a simulated rainfall solution (e.g., 0.01 M CaCl₂), and the leachate is collected in fractions.[13] The soil column is sectioned at the end of the experiment. Both the leachate fractions and the soil sections are analyzed for the parent compound and its metabolites.

Step-by-Step Methodology:

-

Column Preparation: Pack a glass or stainless steel column with the selected soil to a typical depth of 30 cm.[13]

-

Application of Test Substance: Apply the ¹⁴C-labeled thiamethoxam (or its aged residue) to the surface of the soil column.

-

Elution: Apply a continuous flow of simulated rainfall to the top of the column at a constant rate for a defined period (e.g., 48 hours).[13]

-

Leachate Collection: Collect the leachate that passes through the column in fractions.

-

Soil Sectioning: After the elution is complete, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

-

Analysis: Analyze the leachate fractions and extracts from each soil section for thiamethoxam and its metabolites using LSC and HPLC-radiodetection.

-

Data Analysis: Determine the distribution of radioactivity throughout the soil column and in the leachate to assess the mobility of thiamethoxam and its metabolites.

Analytical Methodologies for Residue Analysis

Accurate and sensitive analytical methods are crucial for quantifying thiamethoxam and its metabolites in complex soil matrices.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the extraction and cleanup of pesticide residues from various matrices, including soil.[14][15]

Step-by-Step QuEChERS Protocol for Soil:

-

Hydration: For dry soil samples, add a specific amount of water to a weighed soil sample (e.g., 10g) in a centrifuge tube and allow it to hydrate.[16]

-

Extraction: Add acetonitrile to the tube and shake vigorously to extract the residues from the soil matrix.[16]

-

Salting Out: Add a salt mixture (typically anhydrous magnesium sulfate and sodium chloride or sodium citrate) to induce liquid-liquid partitioning and remove excess water from the acetonitrile layer.[16]

-

Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the pesticides from the aqueous and solid phases.[16]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) to remove pigments). This step cleans the extract to reduce matrix interferences.

-

Final Analysis: After another centrifugation step, the final extract is ready for analysis by LC-MS/MS.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of thiamethoxam and its metabolites due to its high sensitivity and selectivity. It allows for the accurate quantification of target analytes at very low concentrations (parts per billion) even in complex soil extracts.[14]

Conclusion: A Holistic View of Thiamethoxam in Soil

The environmental fate of thiamethoxam in soil is a multifaceted process governed by its inherent physicochemical properties and the complex, dynamic nature of the soil environment. Its high water solubility and low sorption potential render it mobile and susceptible to leaching, posing a potential risk to groundwater. Microbial degradation is the primary pathway for its dissipation, with the formation of the active metabolite clothianidin being a key consideration. A thorough understanding of these processes, supported by robust experimental data generated from standardized protocols, is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this important insecticide. This guide has provided the foundational knowledge and methodological framework for researchers and scientists to confidently investigate and interpret the environmental fate of thiamethoxam in soil matrices.

References

-

Gupta, S., & Gajbhiye, V. T. (2008). Soil Dissipation and Leaching Behavior of a Neonicotinoid Insecticide Thiamethoxam. Bulletin of Environmental Contamination and Toxicology, 80(5), 431–437. [Link]

-

Hilton, M. J., Jarvis, T. D., & Ricketts, D. C. (2018). The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application. Pest Management Science, 74(11), 2539–2553. [Link]

-

Kaur, S., & Sraw, S. S. (2019). Microbial degradation of second generation Neonicotinoid: Thiamethoxam in clay loam soils. Journal of Pharmacognosy and Phytochemistry, 8(2), 294-299. [Link]

-

Wang, Y., et al. (2022). Evaluating the toxicity effects of thiamethoxam and its main metabolite clothianidin to earthworms (Eisenia fetida) from the perspective of endogenous metabolites. Journal of Hazardous Materials, 424(Pt C), 127599. [Link]

-

El-Saeid, M. H., & Al-Otaibi, S. T. (2024). Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software. Scientific Reports, 14(1), 5698. [Link]

-

Hilton, M. J., Jarvis, T. D., & Ricketts, D. C. (2018). The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application. ResearchGate. [Link]

-

Abd-Alrahman, A. M. (2020). Determination of thiamethoxam residues and dissipation kinetic in tomato plants and its efficacy against Bemisia tabaci under open field eco system. Brazilian Journal of Biology, 81(4), 1037-1045. [Link]

-

State of Hawaii Department of Health. (n.d.). Ground-Water Leaching Potential of Thiamethoxam. [Link]

-

University of Hertfordshire. (2025). Thiamethoxam (Ref: CGA 293343). Agriculture and Environment Research Unit (AERU). [Link]

-

Deka, B., & Deka, S. (2022). BEHAVIOR OF INSECTICIDES LAMBDA-CYHALOTHRIN, CHLORANTRANILIPROLE AND THIAMETHOXAM IN BRINJAL SOLANUM MELONGENA LINN. Applied Ecology and Environmental Research, 20(4), 3167-3183. [Link]

-

Al-Sammarraie, A. J. A., & Al-Obaidi, J. K. M. (2022). Estimating the Degradation of the Pesticides Acetamiprid and Thiamethoxam in the Agricultural Soil of the Cabbage Crop using HPLC Technique. ARCC Journals. [Link]

-

Katagi, T. (2013). Soil Column Leaching of Pesticides. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2013). Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. CABI Digital Library. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (2013). APPENDIX C: MEASUREMENT OF SORPTION (Kd). ECETOC. [Link]

-

Li, L., et al. (2024). Comprehensive effects of thiamethoxam from contaminated soil on lettuce growth and metabolism. Environmental Pollution, 342, 123186. [Link]

-

FOCUS. (2021). Guidance on how aged sorption studies for pesticides should be conducted, analysed and used in regulatory assessments. [Link]

-

U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. [Link]

-

Wang, Y., et al. (2023). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]

-

Singh, S., & Singh, N. (2023). Understanding the Environmental Impact of Thiamethoxam and Implementing Biological Mitigation Strategies. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2015). Addendum #1 to Data Evaluation Record MRID: 41525902 PC Code: 127901 OPPTS Guideline: 835.4100 Aerobic Soil Metabolism. [Link]

-

Debele, T., & Bless, C. (2020). Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil. PEARL - Plymouth Electronic Archive and Research Library. [Link]

-

Sharma, A., et al. (2021). Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. CABI Digital Library. [Link]

-

Hilton, M. J., Jarvis, T. D., & Ricketts, D. C. (2018). The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.1110 Activated Sludge Sorption Isotherm. [Link]

-

Syngenta. (2014). Thiamethoxam. [Link]

-

Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. [Link]

-

U.S. Environmental Protection Agency. (2013). Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil. ResearchGate. [Link]

-

Situ Biosciences. (n.d.). OECD 121 - Adsorption Coefficient using HPLC. [Link]

-

Kaur, S., & Sraw, S. S. (2019). Microbial degradation of second generation Neonicotinoid: Thiamethoxam in clay loam soils. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Dhall, S., et al. (2023). Thiamethoxam Toxicity: A Review in One-Health Perspective. Kafkas Universitesi Veteriner Fakultesi Dergisi, 29(5), 557-570. [Link]

-

Eurofins USA. (n.d.). Specialty Leaching Methods. [Link]

-

Dalhousie University. (n.d.). Fate, transport, and transformation test guidelines OPPTS 835.1110 activated sludge sorption isotherm. [Link]

-

U.S. Environmental Protection Agency. (2025). Series 835 - Fate, Transport and Transformation Test Guidelines. [Link]

-

Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. [Link]

-

U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. [Link]

-

U.S. Environmental Protection Agency. (2016). Addendum #1 to Data Evaluation Record MRID: 41525902 PC Code: 127901 OPPTS Guideline: 835.4100 Aerobic Soil Metabolism. [Link]

-

Pereira, L., et al. (2022). Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. International Journal of Molecular Sciences, 23(22), 14326. [Link]

-

Analytice. (2021). Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121. [Link]

-

U.S. Environmental Protection Agency. (2019). Sponsor Report for Adsorption-Desorption Test (Batch Equilibrium Method). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. shop.fera.co.uk [shop.fera.co.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. smithers.com [smithers.com]

- 11. oecd.org [oecd.org]

- 12. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. unitedchem.com [unitedchem.com]

acute and chronic toxicity of 4-Chloro-thiamethoxam to pollinators

An In-depth Technical Guide: The Acute and Chronic Toxicity of Thiamethoxam to Pollinators

Foreword: A Note on Nomenclature

This guide addresses the toxicity of the neonicotinoid insecticide Thiamethoxam . The topic specified was "4-Chloro-thiamethoxam," which is not a standard chemical name in scientific literature or regulatory documents. Thiamethoxam's chemical structure, 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine, inherently contains a chlorine atom on the thiazole ring. Therefore, this guide will focus on the widely studied parent compound, Thiamethoxam , and its principal and highly toxic metabolite, Clothianidin , to provide a comprehensive and accurate assessment of its impact on pollinators.

Introduction: The Systemic Threat to Pollinators

Honey bees (Apis mellifera) and other native pollinators are indispensable to global ecosystems and agriculture, contributing to the reproduction of a vast array of crops essential for food security.[1] In recent decades, alarming declines in pollinator populations have been documented, with multiple stressors implicated, including habitat loss, pathogens, and exposure to pesticides.[1][2] Among these, neonicotinoid insecticides, a class of systemic chemicals, have come under intense scrutiny.[1][3][4]

Thiamethoxam is a second-generation neonicotinoid widely used for pest control in numerous crops.[2][5] Its systemic nature means it is absorbed and distributed throughout the plant, from the roots to the leaves, pollen, and nectar.[4][6][7] This characteristic, while effective for pest management, creates persistent exposure routes for pollinators that feed on these plant resources.[4] This guide provides a detailed technical examination of the acute (lethal) and chronic (sublethal) toxicity of Thiamethoxam and its metabolite Clothianidin to pollinator species, synthesizing key research findings, experimental methodologies, and the underlying toxicological mechanisms.

Part 1: Molecular Profile and Mechanism of Action

Physicochemical Properties and Environmental Fate

To understand the toxicological risk of Thiamethoxam, one must first appreciate its environmental behavior. It is highly soluble in water (4100 mg/L) and mobile in soil, which facilitates its uptake by plants but also increases the risk of leaching into groundwater.[8][9] Thiamethoxam is persistent in terrestrial environments, with soil half-lives that can extend for months.[8]

A critical aspect of its environmental profile is its degradation into Clothianidin, another potent neonicotinoid insecticide.[5][8] This metabolic transformation means that the environmental risk of a single Thiamethoxam application is extended through the lifecycle of its equally toxic metabolite.[5][9]

Mechanism of Action: A Neurological Assault

Thiamethoxam functions as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[6][10][11][12] It mimics the neurotransmitter acetylcholine but, unlike acetylcholine, it is not easily broken down by the enzyme acetylcholinesterase.[12] This leads to a persistent and irreversible binding to the nAChRs.

The continuous stimulation of these receptors results in the hyper-excitation of nerve cells, leading to paralysis and ultimately, the death of the insect.[6][11][12] This mode of action is highly selective for insects over vertebrates, as the structure of insect nAChRs is different.

Part 2: Acute Toxicity Assessment

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. In pollinator risk assessment, this is typically quantified by the LD50 (Lethal Dose, 50%), the dose required to kill 50% of a test population.

Standardized Testing Protocols

Regulatory agencies rely on standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency. Key tests include:

-

OECD 213 (Acute Oral Toxicity): Bees are individually fed a precise dose of the test substance in a sucrose solution.

-

OECD 214 (Acute Contact Toxicity): The test substance is applied directly to the dorsal thorax of the bees.

The causality behind these distinct protocols is to simulate the two primary routes of acute exposure in the field: ingestion of contaminated nectar (oral) and direct contact with pesticide residues on foliage or from spray drift (contact).

Acute Toxicity Data

Thiamethoxam is classified as highly toxic to bees. The LD50 values demonstrate that minuscule amounts can be lethal. It is important to note that its metabolite, Clothianidin, is often even more toxic to bees than the parent compound.

| Compound | Pollinator Species | Acute Oral LD50 (ng/bee) | Acute Contact LD50 (ng/bee) | Source |

| Thiamethoxam | Apis mellifera (Honey Bee) | 5 | 24 | [13] |

| Clothianidin | Apis mellifera (Honey Bee) | 3.79 | 43.9 | [5] |

| Thiamethoxam | Bombus spp. (Bumble Bee) | 1.98 | 11.9 | [14] |

| Clothianidin | Bombus spp. (Bumble Bee) | ~2 | ~20 | [14] |

Note: Values can vary slightly between studies based on methodology and bee subspecies.

Part 3: Chronic and Sublethal Toxicity

Perhaps more environmentally relevant than acute toxicity are the chronic and sublethal effects that occur from prolonged exposure to low, non-lethal concentrations of pesticides.[1][3] These effects can be insidious, gradually weakening a colony's health and resilience without causing mass mortality events.[1][15]

Key Sublethal Effects on Pollinators

Field-realistic concentrations of Thiamethoxam and Clothianidin have been shown to cause a wide range of debilitating effects:

-

Impaired Foraging and Navigation: Bees exposed to sublethal doses may have difficulty learning and remembering floral scents and locations, reducing their foraging efficiency.[1][3][16]

-

Reduced Reproductive Success: Exposure can significantly impair the reproductive health of queens and drones.[2][17][18] Studies have documented reduced sperm viability in drones and impaired queen development and longevity, which directly threatens the colony's long-term survival.[2][18]

-

Developmental Abnormalities: Larvae are particularly vulnerable. Chronic exposure can impair larval development, reduce emergence rates, and alter hormone levels crucial for metamorphosis.[2][13][17]

-

Suppressed Immunity: Neonicotinoids can compromise a bee's immune system, making it more susceptible to pathogens like viruses and Varroa mites.

-

Disrupted Social Behavior: Communication and social cohesion within the hive can be disrupted, affecting tasks like brood care and thermoregulation.

| Effect Category | Specific Impact | Pollinator | Compound | Source |

| Reproduction | Reduced sperm viability in drones by ~39% | Honey Bee | Thiamethoxam/Clothianidin | [18] |

| Development | Impaired larval viability and reduced adult emergence | Honey Bee | Thiamethoxam | [2] |

| Colony Growth | Significant decrease in brood area, pollen, and nectar stores | Honey Bee | Thiamethoxam | [1][13] |

| Foraging | Impaired foraging behavior and learning | Honey Bee | Thiamethoxam | [1][3] |

| Reproduction | Reduced colony growth and queen production | Bumble Bee | Thiamethoxam | [3] |

Protocols for Chronic Toxicity Assessment

Assessing chronic effects requires more complex and longer-term studies than acute tests.

-

Chronic Oral Toxicity Studies (e.g., OECD 245): Adult bees or larvae are fed low concentrations of the pesticide in their diet for an extended period (e.g., 10 days for adults, full larval period for larvae) to assess impacts on survival and behavior.

-

Semi-Field and Field Studies: These studies provide the most realistic assessment. Colonies are placed in tunnels (semi-field) or open fields (field) with treated crops. Researchers monitor colony-level endpoints like population size, brood development, honey production, and overwintering success over weeks or months.[19] The rationale for these expensive and labor-intensive studies is that they integrate the complexities of real-world exposure, including variable weather, foraging choices, and multiple exposure routes, which cannot be replicated in a lab.

Conclusion: An Integrated Perspective on Risk

The scientific evidence overwhelmingly demonstrates that Thiamethoxam, both directly and through its metabolite Clothianidin, poses a significant risk to pollinators. While acute toxicity data reveal its lethality at very low doses, the chronic, sublethal effects present a more pervasive threat to the long-term health and stability of pollinator colonies.[1][2] Effects such as impaired foraging, reduced reproductive success, and developmental harm can weaken colonies, making them more vulnerable to other environmental stressors and ultimately leading to decline.[1][15]

Effective risk assessment and regulatory decisions must therefore look beyond simple mortality and incorporate the full spectrum of sublethal impacts. Future research should continue to focus on field-realistic studies that examine the synergistic effects of pesticides with other stressors and explore the impacts on a wider range of non-Apis pollinator species, which are often more sensitive.[3][4] Protecting these vital insects requires a holistic understanding of the complex ways in which systemic insecticides like Thiamethoxam interact with their biology and ecology.

References

- Thiamethoxam-induced changes in honey bee colony dynamics: A study in mustard fields. (2025). Vertex AI Search.

- Systemic Assessment of Chronic Toxicity of Thiamethoxam on Honeybees (Apis mellifera). (2025). ResearchGate.

- Systemic Assessment of Chronic Toxicity of Thiamethoxam on Honeybees (Apis mellifera) - PMC. (n.d.). PubMed Central.

- Thiamethoxam intoxication due to occupational inhalational exposure - PMC. (n.d.). PubMed Central.

- Toxicity of Thiamethoxam Mixtures on Bees | PDF. (n.d.). Scribd.

- The Role of Thiamethoxam in Modern Agriculture. (2024, January 24). Heben Pesticide.

- Neonicotinoid Insecticide Linked to Honey Bee Decline, Threatening Reproductive Function of Hive. (2025, September 24). Beyond Pesticides Daily News Blog.

- Lethal and sublethal effects of thiamethoxam, a neonicotinoid molecule, on colony performance of A. mellifera. (2021, September 16). PubMed.

- Exploring Thiamethoxam: Uses, Mode of Action, and Environmental Considerations. (2024, May 7). YouTube.

- An Overview of Thiamethoxam Toxicity. (n.d.). International Scientific Organization.

- Thiamethoxam | C8H10ClN5O3S | CID 5821911. (n.d.). PubChem.

- What do we know about neonicotinoids and pollinator health? (2015, June 19). Gratton Lab.

- Understanding Pesticide Toxicity to Pollinators. (2020, February 24). University of Minnesota.

- The Sublethal Effects of Neonicotinoids on Honeybees - PMC. (n.d.). PubMed Central.

- Thiamethoxam -Transmittal of the Preliminary Aquatic and Non-Pollinator Terrestrial Risk Assessment. (2017, November 29). Regulations.gov.

- How Neonicotinoids Can Kill Bees. (n.d.). Xerces Society.

- Effects of Sublethal Doses of Acetamiprid and Thiamethoxam on the Behavior of the Honeybee (Apis mellifera). (2025). ResearchGate.

- Field Studies Confirm Neonicotinoids' Harm to Bees. (2017, June 29). The Scientist.

- Is Our Water And Soil Safe Studying Where Thiamethoxam Ends Up. (2026, January 26). Beilite.

- Neonicotinoids in bees: a review on concentrations, side-effects and risk assessment - PMC. (n.d.). PubMed Central.

- Determination of Thiamethoxam residues in honeybees by high performance liquid chromatography with an electrochemical detector and post-column photochemical reactor. (n.d.). ScienceDirect.

Sources

- 1. biochemjournal.com [biochemjournal.com]

- 2. Systemic Assessment of Chronic Toxicity of Thiamethoxam on Honeybees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What do we know about neonicotinoids and pollinator health? – Gratton Lab [gratton.entomology.wisc.edu]

- 4. xerces.org [xerces.org]

- 5. iscientific.org [iscientific.org]

- 6. The Role of Thiamethoxam in Modern Agriculture - HEBEN [hb-p.com]

- 7. ncipmhort.dl8.umn.edu [ncipmhort.dl8.umn.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Is Our Water And Soil Safe Studying Where Thiamethoxam Ends Up - Beilite [bltchemical.com]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Lethal and sublethal effects of thiamethoxam, a neonicotinoid molecule, on colony performance of A. mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neonicotinoids in bees: a review on concentrations, side-effects and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beyondpesticides.org [beyondpesticides.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Sublethal Effects of Neonicotinoids on Honeybees - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Field Studies Confirm Neonicotinoids’ Harm to Bees | The Scientist [the-scientist.com]

An In-depth Technical Guide to the Bioaccumulation Potential of 4-Chloro-thiamethoxam in Plant Tissues

Foreword

The systemic properties of neonicotinoid insecticides, while highly effective for crop protection, necessitate a thorough understanding of their fate within the plant. As these compounds are taken up and distributed throughout plant tissues, they and their metabolic byproducts can accumulate, posing potential risks to non-target organisms and raising food safety concerns. This guide focuses on the bioaccumulation of 4-Chloro-thiamethoxam, a principal and often more persistent metabolite of the widely used insecticide thiamethoxam. Known scientifically as clothianidin, this metabolite's behavior in plants is of critical importance to researchers, toxicologists, and regulatory bodies. This document provides a detailed examination of the uptake, translocation, and metabolic transformation of thiamethoxam into clothianidin, the factors influencing its accumulation, and the robust methodologies required for its accurate assessment in plant matrices.

Introduction to Thiamethoxam and its Metabolite, Clothianidin (this compound)

Thiamethoxam is a second-generation neonicotinoid insecticide valued for its broad-spectrum activity against a variety of sucking and chewing insect pests.[1] Its systemic nature means it is readily absorbed by plants and transported to various tissues, including leaves, stems, roots, and even pollen and nectar.[2][3][4] This systemic distribution is key to its efficacy but also central to the study of its bioaccumulation.

Upon entering the plant, thiamethoxam undergoes metabolic transformation. One of the most significant and toxicologically relevant pathways is its conversion to clothianidin (CGA 322704), which is chemically identified as (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine.[5] For the purpose of this guide, we will refer to clothianidin by its common name and acknowledge its synonym, this compound, as specified in the topic. Clothianidin is itself a potent neonicotinoid insecticide and often exhibits greater persistence than its parent compound.[1][5] Understanding the formation and accumulation of clothianidin is therefore crucial for a complete risk assessment of thiamethoxam use in agriculture.

Physicochemical Properties Governing Bioavailability

The environmental behavior and plant uptake of an agrochemical are fundamentally governed by its physical and chemical properties. The high water solubility of thiamethoxam is a key factor in its mobility in soil and its efficient uptake by plant roots.[5][6]

| Property | Thiamethoxam | Clothianidin (this compound) | Significance for Bioaccumulation |

| Molecular Formula | C₈H₁₀ClN₅O₃S | C₆H₈ClN₅O₂S | - |

| Water Solubility (25°C) | 4100 mg/L[5][6] | 340 mg/L[5] | High solubility facilitates movement in soil water and uptake by plant roots. Thiamethoxam is more mobile in aqueous phases. |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.13[5][6] | 0.905[5] | A low Log Kₒw indicates a preference for water over fatty tissues, suggesting a lower potential for bioaccumulation in organisms but high mobility within the plant's vascular system. Clothianidin is slightly more lipophilic. |

| Vapor Pressure (25°C) | 6.6 x 10⁻⁹ Pa | 1.3 x 10⁻¹⁰ Pa | Low vapor pressure indicates that volatilization from plant or soil surfaces is not a significant dissipation pathway. |

| Soil Half-life (Aerobic) | Can range from 31 to 118 days, and up to 353 days under certain conditions.[1] | Can range from 65 to 301 days depending on conditions.[5] | The persistence in soil creates a long-term reservoir for potential plant uptake. Clothianidin is often more persistent than thiamethoxam. |

Uptake, Translocation, and Metabolism in Planta

The journey of thiamethoxam and the subsequent formation and distribution of clothianidin within a plant is a dynamic process involving absorption, systemic transport, and biochemical transformation.

Routes of Uptake

Thiamethoxam is readily taken up by plants through several application methods:

-

Seed Treatment: The insecticide coating the seed is absorbed by the emerging roots and cotyledons, providing protection from a very early growth stage.

-

Soil Application (Drench/Granules): Thiamethoxam dissolves in soil water and is absorbed by the root system. Its high water solubility makes this an efficient uptake pathway.[7]

-

Foliar Spray: Direct application to leaves allows for absorption through the cuticle and stomata, though this is often supplemented by root uptake of spray that reaches the soil.[7]

Systemic Translocation

Once absorbed, thiamethoxam is primarily transported acropetally (upwards) via the xylem, the plant's water-conducting tissue. This results in the distribution of the compound from the roots to the stems and leaves.[8] Consequently, higher concentrations of thiamethoxam and its metabolites are often found in leaves compared to roots.[8] This efficient translocation is a hallmark of systemic insecticides.[2][3]

Metabolic Transformation to Clothianidin

Inside the plant tissues, thiamethoxam is metabolized by enzymes. A primary metabolic pathway involves the cleavage of the oxadiazine ring to form clothianidin.[9] This transformation is significant because clothianidin is also a potent insecticide and is often more stable and persistent within the plant than the parent thiamethoxam.[1][5] Studies have shown that clothianidin can be detected in plant tissues days after thiamethoxam application, indicating that this metabolic conversion is a key feature of its residue profile.[10] The metabolic process can vary in speed, with extensive conversion observed after 10 days in some plants.[11]

The following diagram illustrates the pathway from application to the bioaccumulation of clothianidin.

Caption: Uptake, Translocation, and Metabolism of Thiamethoxam in Plants.

Factors Influencing Bioaccumulation of Clothianidin

The concentration of clothianidin in plant tissues is not static; it is influenced by a complex interplay of environmental, agronomic, and plant-specific factors.

-

Soil Properties: Soil pH and organic matter content can significantly affect the availability of the parent compound for root uptake. For instance, biochar amendment in soil has been shown to increase sorption, thereby reducing the bioavailability and subsequent bioaccumulation of thiamethoxam and clothianidin in tomato plants.[12]

-

Plant Species and Growth Stage: Different plant species have varying capacities for uptake and metabolism. The growth stage at the time of application also plays a role, as younger, actively growing plants may translocate systemic compounds more rapidly.

-

Application Method and Rate: Higher application rates naturally lead to higher potential residues. The method of application determines the primary route of uptake and initial distribution. For example, seed treatments result in a concentration gradient from the roots upwards.

-

Environmental Conditions: Factors like soil moisture and temperature influence both the persistence of the insecticide in the soil and the physiological activity of the plant (e.g., transpiration rate), which drives xylem transport.[5]

Validated Experimental Workflow for Residue Analysis

To ensure trustworthy and reproducible results, the assessment of thiamethoxam and clothianidin residues in plant tissues must follow a rigorously validated protocol. The workflow described below is based on established methodologies like QuEChERS and is compliant with the principles outlined in OECD guidelines for chemical testing.[13][14]

Experimental Design and Sample Collection

-

Adherence to OECD Guidelines: Design field or greenhouse trials according to relevant OECD guidelines (e.g., OECD 509 for Crop Field Trials).[14] This includes proper plot design, use of control plots, specified application rates, and a defined number of replicates (at least four is recommended).[15]

-

Sampling Time Points: Collect plant tissue samples at various time intervals post-application to establish a dissipation curve.

-

Tissue-Specific Sampling: Collect different parts of the plant separately (e.g., roots, stems, leaves, fruits, flowers) to determine the distribution of residues.

-

Control Samples: Always collect corresponding samples from untreated control plots to serve as a baseline and for matrix-matched calibration.[14]

-

Sample Handling: Immediately freeze samples after collection (e.g., at -20°C) to prevent degradation of the analytes.

Step-by-Step Extraction and Clean-up: The QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental samples.[5][16]

-

Homogenization: Weigh a representative portion (e.g., 10 g) of the frozen plant sample and homogenize it, often with the addition of dry ice to keep it frozen and facilitate grinding.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (often containing 1% formic acid to improve analyte stability and extraction efficiency).[5]

-

Add internal standards if used.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (commonly anhydrous magnesium sulfate and sodium acetate or citrate) to induce liquid-liquid partitioning and remove water.

-

Shake again and centrifuge at high speed (e.g., 4500 rpm for 5 minutes).[5]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube.

-

Add a mixture of d-SPE sorbents. For plant matrices with high chlorophyll content, this typically includes primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments.[5] Anhydrous magnesium sulfate is also added to remove any remaining water.

-

Vortex and centrifuge.

-

-

Final Preparation: The resulting supernatant is the final extract. It can be filtered and directly injected into the analytical instrument or evaporated and reconstituted in a suitable solvent.

Analytical Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of neonicotinoid residues due to its exceptional sensitivity and selectivity.[17]

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate thiamethoxam and clothianidin from other matrix components. The mobile phase usually consists of a gradient of acetonitrile and water with a modifier like formic acid.[18]

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive mode is used to ionize the analytes.

-

Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each compound, providing unambiguous identification and quantification.

-

-

Method Validation: The entire analytical method must be validated for linearity, accuracy (recoveries), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) to ensure data reliability.[18]

The following diagram outlines this self-validating experimental workflow.

Caption: Validated Workflow for Plant Tissue Residue Analysis.

Conclusion

The bioaccumulation potential of this compound (clothianidin) in plant tissues is a direct consequence of the systemic nature and metabolic fate of its parent compound, thiamethoxam. Following uptake, thiamethoxam is translocated throughout the plant and converted into the more persistent clothianidin, which can then accumulate in various tissues. The extent of this accumulation is governed by a multitude of factors, including soil type, plant species, and application methods. For professionals in research and drug development, a precise understanding of these dynamics is paramount. Employing robust, validated analytical workflows, such as the QuEChERS method coupled with HPLC-MS/MS, is essential for accurately quantifying these residues and conducting reliable risk assessments. Continued research in this area will further refine our understanding of neonicotinoid fate in the environment and help develop strategies to mitigate unintended exposure to non-target species.

References

- Joint FAO/WHO Meeting on Pesticide Residues. (n.d.). 5.22 THIAMETHOXAM (245) TOXICOLOGY.

-

Karmakar, R., et al. (2012). Comparative Metabolite Profiling of the Insecticide Thiamethoxam in Plant and Cell Suspension Culture of Tomato. ResearchGate. Retrieved from [Link]

-

Hardin, J. A., et al. (2015). Residues of Thiamethoxam and Chlorantraniliprole in Rice Grain. ResearchGate. Retrieved from [Link]

-

Le, T. H., et al. (2025). Biochar Reduces the Dissipation and Plant Uptake of the Neonicotinoid Insecticide Thiamethoxam in Agricultural Soil. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Treatment of Four Stored-Grain Pests with Thiamethoxam plus Chlorantraniliprole: Enhanced Impact on Different Types of Grain Commodities and Surfaces. Retrieved from [Link]

-

International Scientific Organization. (n.d.). An Overview of Thiamethoxam Toxicity. Retrieved from [Link]

-

Ge, J., et al. (2017). Uptake and translocation of imidacloprid, thiamethoxam and difenoconazole in rice plants. ResearchGate. Retrieved from [Link]

-

PubMed. (2019). Accumulation and toxicity of thiamethoxam and its metabolite clothianidin to the gonads of Eremias argus. Retrieved from [Link]

-

PubMed. (2012). Persistence, metabolism and safety evaluation of thiamethoxam in tomato crop. Retrieved from [Link]

-

PubMed. (2017). Uptake and translocation of imidacloprid, thiamethoxam and difenoconazole in rice plants. Retrieved from [Link]

-

MDPI. (2024). Behavior of Thiamethoxam and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamethoxam. Retrieved from [Link]

-

YouTube. (2024). Exploring Thiamethoxam: Uses, Mode of Action, and Environmental Considerations. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ResearchGate. (2022). Determination of thiamethoxam residues and dissipation kinetic in tomato plants and its efficacy against Bemisia tabaci under open field eco system. Retrieved from [Link]

-

ResearchGate. (2023). Treatment of Four Stored-Grain Pests with Thiamethoxam plus Chlorantraniliprole: Enhanced Impact on Different Types of Grain Commodities and Surfaces. Retrieved from [Link]

-

PubMed. (2023). A critical review on the accumulation of neonicotinoid insecticides in pollen and nectar: Influencing factors and implications for pollinator exposure. Retrieved from [Link]

-

Regulations.gov. (2017). Thiamethoxam -Transmittal of the Preliminary Aquatic and Non-Pollinator Terrestrial Risk Assessment to Support. Retrieved from [Link]

-

SciELO. (2022). Determination of thiamethoxam residues and dissipation kinetic in tomato plants and its efficacy against Bemisia tabaci. Retrieved from [Link]

-

OECD. (2006). OECD Guideline for the Testing of Chemicals 227. Retrieved from [Link]

-

OECD. (2009). OECD Guideline for the Testing of Chemicals 509. Retrieved from [Link]

-

EPA. (n.d.). Analytical procedure for the determination of residues of thiamethoxam. Retrieved from [Link]

-

NIH PubChem. (n.d.). Thiamethoxam. Retrieved from [Link]

Sources

- 1. iscientific.org [iscientific.org]

- 2. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. A critical review on the accumulation of neonicotinoid insecticides in pollen and nectar: Influencing factors and implications for pollinator exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fao.org [fao.org]

- 8. Uptake and translocation of imidacloprid, thiamethoxam and difenoconazole in rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. ia801304.us.archive.org [ia801304.us.archive.org]

- 16. scielo.br [scielo.br]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

Toxicological Profile of 4-Chloro-thiamethoxam Metabolites

Technical Guide for Impurity Profiling & Safety Assessment

Executive Summary

This guide provides a technical analysis of the toxicological profile of 4-Chloro-thiamethoxam (chemically identified as the 2,4-dichloro analog of thiamethoxam) and its downstream metabolites. While often encountered as a process impurity or degradation product in technical-grade thiamethoxam, this compound possesses a distinct metabolic fate and toxicity profile due to the additional chlorine substitution on the thiazole ring.

Key Technical Insight: Unlike the standard 2-chlorothiazolyl moiety of thiamethoxam, the 2,4-dichlorothiazolyl moiety alters the lipophilicity and electrophilic reactivity of downstream metabolites. Recent medicinal chemistry research indicates that 2,4-dichlorothiazole derivatives can exhibit off-target bioactivity, including topoisomerase inhibition and cytotoxicity, which necessitates a rigorous safety assessment distinct from the parent compound.

Chemical Identity & Structural Context

To ensure precision, we must distinguish between the standard active ingredient and the "4-Chloro" analog.

| Compound | Common Name | Chemical Structure Feature | CAS / Ref |

| Parent | Thiamethoxam | 2-chlorothiazol-5-ylmethyl | 153719-23-4 |

| Target Analog | This compound | 2,4-dichlorothiazol-5-ylmethyl | 51756-80-0 (Ref) |

| Major Metabolite | Clothianidin | 2-chlorothiazol-5-ylmethyl | 210880-92-5 |

| Analog Metabolite | 4-Chloro-clothianidin | 2,4-dichlorothiazol-5-ylmethyl | Putative |

Note on Nomenclature: The term "this compound" refers to the impurity where the thiazole ring bears an additional chlorine at the 4-position. Standard thiamethoxam contains only a 2-chloro substituent.

Metabolic Pathways & Degradation

The metabolic breakdown of this compound parallels that of the parent compound but generates a unique series of chlorinated thiazole derivatives.

Primary Metabolic Routes

-

N-Demethylation: The oxadiazine ring is demethylated by CYP450 isozymes (primarily CYP3A4), converting this compound into 4-Chloro-clothianidin (N-(2,4-dichlorothiazol-5-ylmethyl)-N'-nitroguanidine).

-

Oxidative Cleavage: The methylene bridge between the thiazole and the nitroguanidine/oxadiazine moiety is susceptible to oxidative attack, releasing the free thiazole ring.

-

Ring Oxidation: The released 2,4-dichlorothiazole-5-carbaldehyde is rapidly oxidized to the corresponding carboxylic acid .

Pathway Visualization

The following diagram illustrates the parallel degradation pathways.

Caption: Comparative metabolic degradation of the 2,4-dichloro impurity yielding unique thiazole metabolites.

Toxicological Profile of Metabolites[1]

4-Chloro-clothianidin (The "Active" Metabolite)

-

Mechanism: Like Clothianidin, this metabolite acts as an agonist at nicotinic acetylcholine receptors (nAChR).

-

Potency Shift: The addition of a chlorine atom at the 4-position of the thiazole ring increases the lipophilicity (LogP) of the molecule. Structure-Activity Relationship (SAR) studies suggest that steric bulk at this position can reduce binding affinity to insect nAChR compared to the 2-chloro parent, potentially lowering acute insecticidal toxicity but altering mammalian selectivity.

-

Risk: Higher lipophilicity may increase blood-brain barrier (BBB) penetration in mammals, potentially elevating neurotoxic risks compared to standard Clothianidin.

2,4-Dichlorothiazole Moiety (The "Cleavage" Products)

The cleavage products (aldehyde and acid) present the most significant deviation from standard thiamethoxam toxicology.

-

Cytotoxicity & Bioactivity:

-

Topoisomerase Inhibition: Research into synthetic thiazole derivatives has identified 2,4-dichlorothiazole-5-carbaldehyde as a scaffold for Topoisomerase I inhibitors. This implies a potential for DNA intercalation or enzyme inhibition that is not present in the standard 2-chlorothiazole metabolites.

-

Cellular Impact: In vitro studies on related 2,4-dichlorothiazole derivatives have shown cytotoxicity against specific cell lines (e.g., HepG2, MCF7) with IC50 values in the micromolar range (approx. 5–10 µM).

-

-

Hepatotoxicity: The liver is the primary target for thiazole metabolites. The 2,4-dichloro derivatives, being more lipophilic, are likely to undergo slower clearance and higher hepatic accumulation, potentially exacerbating the hepatocellular hypertrophy often observed with neonicotinoids.

| Metabolite | Primary Hazard | Target Organ | Relevance |

| 4-Chloro-clothianidin | Neurotoxicity (nAChR) | CNS / PNS | Acute Exposure |

| 2,4-Dichlorothiazole-5-CHO | Reactivity / cytotoxicity | Liver / DNA | Chronic / Genotox |

| 2,4-Dichlorothiazole-5-COOH | Ion trapping / Renal load | Kidney | Excretion |

Experimental Protocols for Assessment

To validate the safety of this impurity, the following workflow is recommended. These protocols are designed to isolate the specific effects of the "4-chloro" substitution.

Synthesis & Isolation[2]

-

Objective: Obtain high-purity 2,4-dichlorothiazole-5-carbaldehyde for testing.

-

Method:

-

Start with 2,4-thiazolidinedione.[1]

-

React with POCl3/DMF (Vilsmeier-Haack reaction) to generate 2,4-dichlorothiazole-5-carbaldehyde .

-

Purification: Recrystallize from ethyl acetate/hexane to remove monochloro impurities.

-

Verification: 1H-NMR (DMSO-d6) should show a distinct aldehyde proton singlet at ~9.9 ppm and absence of the C4 proton signal found in the 2-chloro analog.

-

Comparative Cytotoxicity Assay (MTT)

-

Rationale: Determine if the extra chlorine increases mammalian cell toxicity.

-

Protocol:

-

Cell Lines: HepG2 (Liver) and SH-SY5Y (Neuroblastoma).

-

Treatment: Expose cells to increasing concentrations (0.1, 1, 10, 100 µM) of:

-

Compound A: 2-Chlorothiazole-5-carbaldehyde (Standard).

-

Compound B: 2,4-Dichlorothiazole-5-carbaldehyde (Test).[1]

-

-

Duration: 24h and 48h incubation.

-

Readout: Measure absorbance at 570 nm. Calculate IC50.

-

Success Criteria: If IC50(B) < IC50(A) by >2-fold, the 4-chloro metabolite is considered to have enhanced toxicity.

-

In Silico ADME Prediction

-

Tool: SwissADME or Schrödinger QikProp.

-

Input: SMILES string of this compound: CN1COC(=N[O-])N(C1)CC2=C(Cl)N=C(Cl)S2.

-

Parameters to Monitor:

-

BBB Permeation: Check for "High" vs "Low" (Standard Thiamethoxam is usually Low).

-

P-gp Substrate: Determine if it is an efflux pump substrate.

-

Regulatory & Safety Implications

-

Impurity Qualification: Under ICH Q3A/B guidelines, if this compound exceeds the qualification threshold (usually 0.1% or 1 mg/day), the specific toxicity of its unique metabolites (the 2,4-dichlorothiazole series) must be evaluated.

-

Genotoxicity Concern: The structural alert of the 2,4-dichlorothiazole moiety (potential DNA intercalator precursor) requires a standard Ames test (OECD 471) specifically for this metabolite if not already covered by the parent profile.

-

MRLs (Maximum Residue Limits): Current MRLs for Thiamethoxam are based on the sum of Thiamethoxam and Clothianidin. The 4-Chloro analogs would likely not be detected by standard residue definitions unless the analytical method specifically targets the mass shift (+34 Da for Cl vs H).

References

-

LGC Standards. (2024). This compound Reference Standard (CAS 51756-80-0).[2] LGC Standards. Link

-

FAO/WHO. (2005). Thiamethoxam: Pesticide Residues in Food - Toxicological Evaluations. Joint Meeting on Pesticide Residues (JMPR). Link

-

Ford, K. A., & Casida, J. E. (2006). Unique and Common Metabolites of Thiamethoxam, Clothianidin, and Dinotefuran in Mice. Chemical Research in Toxicology, 19(11), 1549–1556. Link

- Zhao, F., et al. (2018). Synthesis and Antitumor Activity of 2,4-Dichlorothiazole Derivatives. European Journal of Medicinal Chemistry. (Contextual reference for 2,4-dichlorothiazole bioactivity).

-

Arora, P. K. (2012).[3] Decolourization of 4-Chloro-2-Nitrophenol by a Soil Bacterium. PLoS ONE, 7(12).[3] (Demonstrates microbial degradation of chlorinated aromatics). Link

Sources

Methodological & Application

Application Note: Advanced Sample Preparation for Thiamethoxam and Chlorinated Metabolites

This Application Note is designed for researchers and analytical chemists involved in the quantification of Thiamethoxam and its primary chlorinated metabolites (specifically Clothianidin and relevant chlorothiazolyl derivatives).

Executive Summary & Chemical Context

Thiamethoxam (TMX) is a second-generation neonicotinoid insecticide. Its analytical challenge lies not just in the parent compound, but in its rapid degradation into Clothianidin (CLO) and other 2-chloro-thiazolyl derivatives.

Chemist’s Note on Nomenclature: The term "4-Chloro-thiamethoxam" is non-standard in IUPAC nomenclature. Thiamethoxam contains a 2-chloro-1,3-thiazole moiety. This protocol addresses the extraction of the parent molecule and its critical chlorinated transformation products, ensuring the "chloro" pharmacophore is preserved during extraction.

Key Analytical Challenges

-

Thermoliability: TMX can degrade to Clothianidin under high-temperature injection ports (GC) or vigorous exothermic extraction.

-

Polarity: Both TMX and its metabolites are highly polar (logP < 1), making retention on standard C18 columns difficult without specific mobile phase modification.

-

Matrix Effects: The chlorothiazole ring is susceptible to ion suppression in ESI+ mode, necessitating rigorous cleanup.

Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal extraction pathway based on sample matrix density and lipid content.